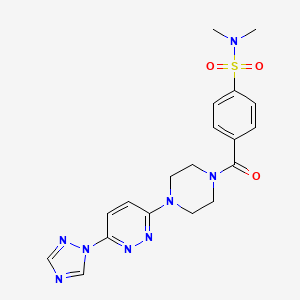

4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

描述

属性

IUPAC Name |

N,N-dimethyl-4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N8O3S/c1-24(2)31(29,30)16-5-3-15(4-6-16)19(28)26-11-9-25(10-12-26)17-7-8-18(23-22-17)27-14-20-13-21-27/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEODFVHKQLNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential as a lead compound for drug development.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes:

- A triazole ring known for its biological activity.

- A pyridazine moiety , which enhances interaction with biological targets.

- A piperazine carbonyl , contributing to its pharmacological properties.

- A benzenesulfonamide group , which is critical for its inhibitory effects on various enzymes.

Carbonic Anhydrase Inhibition

Recent studies have shown that derivatives of benzenesulfonamides exhibit significant inhibitory effects on carbonic anhydrases (CAs), particularly isoforms hCA I , hCA II , hCA IX , and hCA XII . The compound has demonstrated moderate to high potency against these isoforms, which are implicated in tumor progression and other pathological conditions. For instance:

- Inhibition constants () for selected derivatives ranged from 35.9 nM to 170.0 nM against hCA isoforms, indicating promising selectivity and potency .

Anticancer Activity

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines:

- The compound exhibited selective cytotoxicity towards Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma) cell lines. Notably, certain analogs demonstrated reduced toxicity towards normal cell lines, suggesting a favorable therapeutic index .

Case Studies

- Study on Selective Cytotoxicity :

-

Molecular Docking Studies :

- Molecular docking simulations revealed that the compound binds effectively within the active sites of target enzymes, facilitating interactions that enhance its inhibitory effects on carbonic anhydrases. This binding is crucial for understanding the structure-activity relationship (SAR) of these compounds .

Data Tables

| Compound | Target Isoform | (nM) | Cell Line Tested | IC50 (μM) |

|---|---|---|---|---|

| 7a | hCA I | 47.1 | Hep3B | 5.0 |

| 7d | hCA II | 35.9 | A549 | 3.5 |

| 7o | hCA IX | 170.0 | L929 | >10 |

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogues, focusing on molecular features, bioactivity, and physicochemical properties.

Table 1: Comparative Analysis of Structurally Related Compounds

Structural and Functional Insights

- Triazole-Piperazine Synergy: The target compound’s triazole-piperazine motif aligns with ’s fluconazole derivatives, where piperazine side chains enhance antifungal potency by optimizing steric and electronic interactions with fungal cytochrome P450 enzymes .

- Sulfonamide Modifications : Unlike ’s sulfonamide derivatives (e.g., compound 11), which lack dimethyl groups, the N,N-dimethyl substitution in the target compound may reduce polarity, enhancing blood-brain barrier penetration or tissue distribution .

- Heterocyclic Diversity : The pyridazine core contrasts with quinazoline () or benzoxazin () scaffolds, which exhibit varied bioactivity profiles. For example, quinazoline-triazole hybrids show moderate antibacterial activity (50–70% inhibition at 50 µg/mL), while benzoxazin-piperazine derivatives may target bacterial gyrase .

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity : The dimethylbenzenesulfonamide group likely increases logP compared to unsubstituted sulfonamides (e.g., ’s compound 11, logP ~1.5), aligning with ’s observation that lipophilicity correlates with antifungal potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。